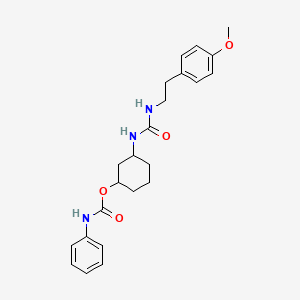
3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Disposition and Metabolism of SB-649868
N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), an orexin 1 and 2 receptor antagonist, showed complete elimination primarily via feces and to a lesser extent through urine. The study highlighted the metabolism of SB-649868, revealing major circulating components in plasma, and indicated extensive metabolism with negligible amounts excreted unchanged (Renzulli et al., 2011).
In Vivo Receptor Labeling of the Peripheral Benzodiazepine Receptor
Research on in vivo receptor labeling of the peripheral benzodiazepine receptor using ex vivo binding of [3H]PK11195 provided insights into the specific binding of this compound in the olfactory bulb. The study proposed that the ex vivo receptor binding technique could facilitate the determination of in vivo receptor occupancy of the peripheral benzodiazepine receptor, highlighting the specificity and potential applications of this method (Funakoshi et al., 1999).
Brain Imaging of Alzheimer Dementia Patients and Elderly Controls with 18F-MK-6240
A study on 18F-MK-6240, a PET tracer targeting neurofibrillary tangles (NFTs), revealed favorable kinetics and high binding levels to brain regions associated with NFT deposition in Alzheimer's disease (AD) subjects. The study emphasized the potential application of 18F-MK-6240 in longitudinal studies and its utility in differentiating between healthy elderly subjects and those with AD (Lohith et al., 2018).
Assessment of Cellular Proliferation in Tumors by PET Using 18F-ISO-1
A study assessing cellular proliferation in tumors using 18F-ISO-1, a cellular proliferative marker, demonstrated the feasibility of imaging tumor proliferation by PET in patients with malignant neoplasms. The study correlated tumor uptake with tumor Ki-67 and mitotic index, providing insights into the proliferative status of solid tumors (Dehdashti et al., 2013).
Environmental and Industrial Applications
Automated Solid-Phase Extraction and Measurement of Perfluorinated Organic Acids and Amides in Human Serum and Milk
Research on the measurement of trace levels of perfluorinated compounds (PFCs) in serum and milk highlighted the importance of monitoring human exposure to these compounds. The study utilized automated solid-phase extraction and high-performance liquid chromatography-tandem mass spectrometry, contributing to the understanding of PFC exposure in humans (Kuklenyik et al., 2004).
Perfluorooctanesulfonate and Related Fluorochemicals in Human Blood from Several Countries
This study measured the concentrations of perfluorooctanesulfonate (PFOS) and related fluorochemicals in human blood samples from various countries, shedding light on the exposure patterns and sources of these chemicals in different populations. The findings suggested the existence of sources with varying levels and compositions of perfluorochemicals, as well as differences in exposure patterns (Kannan et al., 2004).
Propiedades
IUPAC Name |
3-fluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-14(2)10-11-23-19-8-7-17(12-15(19)6-9-20(23)24)22-27(25,26)18-5-3-4-16(21)13-18/h3-5,7-8,12-14,22H,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEWLPNKBOUQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2638069.png)
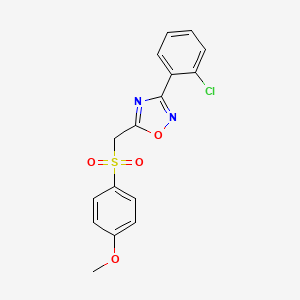
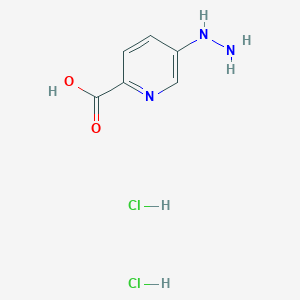
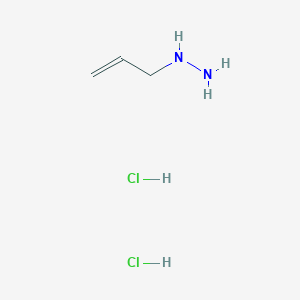

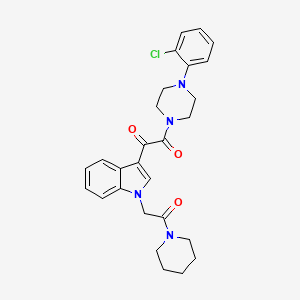
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2638084.png)
![4-iodo-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2638086.png)
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2638087.png)
